6-Chloro-8-methylquinoline-3-carboxamide
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Overview
Description
6-Chloro-8-methylquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science. The presence of a chlorine atom and a carboxamide group in the structure of this compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methylquinoline-3-carboxamide typically involves the chlorination of 8-methylquinoline followed by the introduction of the carboxamide group. One common method is the reaction of 8-methylquinoline with thionyl chloride to introduce the chlorine atom at the 6-position. This is followed by the reaction with an amide source, such as ammonia or an amine, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Hydroxyquinoline or aminoquinoline derivatives.
Scientific Research Applications
6-Chloro-8-methylquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methylquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase or topoisomerase, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
- 6-Chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
Uniqueness
6-Chloro-8-methylquinoline-3-carboxamide is unique due to the specific positioning of the chlorine atom and the carboxamide group, which can significantly influence its chemical reactivity and biological activity. Compared to other quinoline derivatives, it may exhibit distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C11H9ClN2O |
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Molecular Weight |
220.65 g/mol |
IUPAC Name |
6-chloro-8-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C11H9ClN2O/c1-6-2-9(12)4-7-3-8(11(13)15)5-14-10(6)7/h2-5H,1H3,(H2,13,15) |
InChI Key |
CVLRDHLCOMOLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC(=CN=C12)C(=O)N)Cl |
Origin of Product |
United States |
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